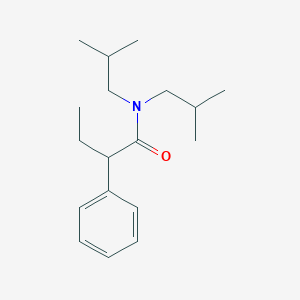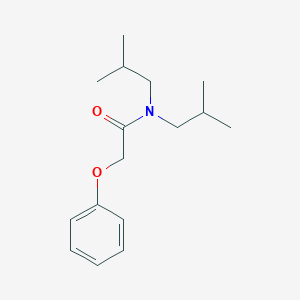
4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide, also known as DTB or DMTB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DTB is a white crystalline solid with a molecular formula of C15H17NOS and a molecular weight of 259.36 g/mol.
Mecanismo De Acción
The mechanism of action of 4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. In medicinal chemistry, this compound has been shown to inhibit the activity of certain kinases and proteases that are involved in the development and progression of cancer. In neuroscience, this compound has been shown to selectively bind to certain receptors in the brain, which could be useful for imaging neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In medicinal chemistry, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In neuroscience, this compound has been shown to selectively bind to certain receptors in the brain, which could be useful for imaging neuronal activity. In materials science, this compound has been shown to have unique optical and electronic properties, which could be useful for the development of new materials with specific properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a useful building block for the synthesis of new materials. Another advantage is that it has been shown to have unique optical and electronic properties, which could be useful for the development of new materials with specific properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Another limitation is that it can be toxic at high concentrations, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Another direction is to explore its potential as a fluorescent probe for imaging neuronal activity, which could be useful for studying the brain in vivo. Additionally, further research could be done to explore its potential as a building block for the synthesis of new materials with unique properties.
Métodos De Síntesis
4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide can be synthesized through a multistep process that involves the reaction of 4-nitrobenzoyl chloride with dimethylamine, followed by reduction with sodium dithionite and then reaction with thiophen-2-ylmethylamine. The final product is obtained through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been explored for its potential as a fluorescent probe for imaging neuronal activity. In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials with unique properties.
Propiedades
Fórmula molecular |
C14H16N2OS |
|---|---|
Peso molecular |
260.36 g/mol |
Nombre IUPAC |
4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H16N2OS/c1-16(2)12-7-5-11(6-8-12)14(17)15-10-13-4-3-9-18-13/h3-9H,10H2,1-2H3,(H,15,17) |
Clave InChI |
ADGJBMDFXLLYQH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CS2 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)






![5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide](/img/structure/B263133.png)